molecular formula C25H30N6O9 B12721343 2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate CAS No. 94276-98-9

2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate

Cat. No.: B12721343
CAS No.: 94276-98-9
M. Wt: 558.5 g/mol
InChI Key: GGCRADARBDTZLF-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate is a complex azo dye derivative characterized by a polyfunctional structure. Key structural features include:

  • Azo linkage (-N=N-): A hallmark of synthetic dyes, contributing to chromophoric properties.
  • Electron-withdrawing groups: A nitro (-NO₂) and cyano (-CN) group at positions 5 and 3 of the benzoate ring, enhancing stability and influencing electronic transitions.
  • Hydrophilic substituents: A bis(2-hydroxyethyl)amino group and 2-methoxyethyl ester moiety, which likely improve solubility in polar solvents compared to simpler alkyl esters.

Properties

CAS No.

94276-98-9

Molecular Formula

C25H30N6O9

Molecular Weight

558.5 g/mol

IUPAC Name

2-methoxyethyl 4-[[2-acetamido-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]diazenyl]-3-cyano-5-nitrobenzoate

InChI

InChI=1S/C25H30N6O9/c1-4-39-23-14-20(19(27-16(2)34)13-21(23)30(5-7-32)6-8-33)28-29-24-18(15-26)11-17(12-22(24)31(36)37)25(35)40-10-9-38-3/h11-14,32-33H,4-10H2,1-3H3,(H,27,34)

InChI Key

GGCRADARBDTZLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)OCCOC)C#N)NC(=O)C)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Formation of the Azo Compound

  • Diazotization : The process begins with the diazotization of an aromatic amine precursor. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and an acid such as hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.
  • Coupling Reaction : The diazonium salt is then coupled with a suitably substituted aromatic compound containing the bis(2-hydroxyethyl)amino and ethoxy groups. This azo coupling reaction typically occurs in a mildly alkaline medium to facilitate nucleophilic attack on the diazonium ion, forming the azo linkage (-N=N-).

Introduction of Functional Groups

  • Acetylamino Group Incorporation : The acetylamino group is introduced via acetylation of an amino precursor, often using acetic anhydride or acetyl chloride under controlled conditions to avoid over-acetylation.
  • Bis(2-hydroxyethyl)amino and Ethoxy Groups : These groups are introduced through nucleophilic substitution or alkylation reactions on the aromatic ring, often prior to azo coupling to ensure correct positioning.
  • Cyano and Nitro Groups : The cyano (-CN) and nitro (-NO₂) substituents are typically introduced via electrophilic aromatic substitution reactions. The nitro group is introduced by nitration using a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or decomposition. The cyano group can be introduced by cyanation reactions using reagents such as copper(I) cyanide or via Sandmeyer-type reactions.

Esterification to Form the 2-Methoxyethyl Ester

  • The final step involves esterification of the carboxylic acid group on the benzoate moiety with 2-methoxyethanol. This reaction is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
  • The reaction conditions are optimized to maximize ester formation while minimizing side reactions such as hydrolysis or transesterification.
  • Industrial synthesis employs similar reaction sequences but with optimization for scale-up, including:
    • Use of catalysts to improve reaction rates and selectivity.
    • Controlled temperature and pressure to maintain product stability.
    • Continuous monitoring of reaction progress via chromatographic or spectroscopic methods.
    • Purification steps such as recrystallization from ethanol or acetonitrile to achieve high purity.
Step Reagents/Conditions Temperature Time Notes
Diazotization Aromatic amine, NaNO₂, HCl 0–5 °C 30–60 min Maintain low temp to stabilize diazonium salt
Azo Coupling Coupling partner, alkaline medium (NaOH) 0–10 °C 1–2 hours pH control critical for coupling efficiency
Acetylation Acetic anhydride or acetyl chloride Room temp to 50 °C 1–3 hours Avoid excess reagent to prevent side reactions
Nitration HNO₃/H₂SO₄ mixture 0–30 °C 30–60 min Temperature control to prevent over-nitration
Cyanation CuCN or Sandmeyer reagents 50–80 °C 1–2 hours Requires inert atmosphere to avoid oxidation
Esterification 2-Methoxyethanol, acid catalyst Reflux (~80–100 °C) 4–8 hours Removal of water drives reaction forward
  • Purification : Recrystallization from ethanol or acetonitrile is commonly used to isolate the pure ester product.
  • Characterization :
    • Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the structure and substitution pattern.
    • Infrared (IR) spectroscopy to verify functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -CN at ~2240 cm⁻¹).
    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for purity and molecular weight confirmation.
  • Studies have shown that the use of glacial acetic acid as a catalyst during azo coupling improves yield and selectivity.
  • Controlled reduction of the nitro group using SnCl₂·2H₂O in ethanol can be employed if selective modification is required.
  • Optimization of esterification conditions, including catalyst choice and reaction time, significantly affects the final product yield and purity.
  • Industrial scale synthesis benefits from continuous flow reactors to maintain consistent reaction conditions and improve safety when handling diazonium salts.
Preparation Stage Key Reactions Critical Parameters Outcome
Diazotization Aromatic amine + NaNO₂/HCl Low temperature (0–5 °C), acidic Formation of diazonium salt
Azo Coupling Diazonium salt + aromatic coupling partner Mildly alkaline pH, low temp Formation of azo linkage
Functional Group Introduction Acetylation, nitration, cyanation Controlled reagent addition, temp Incorporation of functional groups
Esterification Carboxylic acid + 2-methoxyethanol Acid catalyst, reflux, water removal Formation of 2-methoxyethyl ester

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like hydroxide or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.

    Interact with receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect cellular pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules, as summarized below:

Table 1. Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Features Key Properties/Activities References
2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate Azo linkage, 2-methoxyethyl ester, bis(2-hydroxyethyl)amino, nitro, cyano groups Hypothesized enhanced solubility due to hydrophilic substituents; potential dye/pharma use N/A
Ethyl 4--5-nitrobenzoate Ethyl ester instead of 2-methoxyethyl ester; identical core structure Listed in EINECS; likely lower polarity than 2-methoxyethyl analog
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-Methoxyethyl phenoxy group; boronic acid functional group Potent HDAC inhibition (IC₅₀ ~1 µM); suggests 2-methoxyethyl enhances binding affinity
Diphenyltin (IV) (2-methoxyethyl) methyldithiocarbamate Organotin(IV) complex with 2-methoxyethyl dithiocarbamate Cytotoxic to K562 leukemia cells (IC₅₀ < 10 µM); highlights bioactivity of 2-methoxyethyl
Ethyl 4--3-bromo-5-nitrobenzoate Bromo substituent instead of cyano; similar ester and azo groups Bromo’s steric bulk may reduce reactivity compared to cyano’s electron-withdrawing effect

Key Findings:

Ester Group Impact :

  • The 2-methoxyethyl ester in the main compound likely increases water solubility compared to ethyl esters (e.g., ). This is critical for applications requiring aqueous compatibility, such as drug formulations or dye dissolution.
  • In contrast, ethyl esters (e.g., Ethyl 4--5-nitrobenzoate) exhibit higher lipophilicity, favoring membrane permeability in biological systems .

Bioactivity Modulation: The 2-methoxyethyl group in [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () contributed to nanomolar-level HDAC inhibition, suggesting that similar substituents in the main compound could enhance target binding . Organotin(IV) complexes with 2-methoxyethyl dithiocarbamate () demonstrated pro-apoptotic effects on cancer cells, implying that the 2-methoxyethyl moiety may facilitate cellular uptake or metal coordination .

Electronic and Steric Effects: The cyano group in the main compound provides strong electron-withdrawing effects, stabilizing the azo linkage and altering absorption spectra compared to bromo-substituted analogs (e.g., ).

Regulatory and Safety Profiles :

  • Ethyl 4--5-nitrobenzoate () is listed in EINECS and EC inventories, indicating established commercial use. The main compound’s regulatory status remains unverified but may face scrutiny due to nitro groups, which are often associated with toxicity .

Biological Activity

The compound 2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups, including an azo group, which is known for its role in various biological activities. The presence of acetylamino , bis(2-hydroxyethyl)amino , and nitro groups suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related azo compounds have shown significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Cytotoxicity

Cytotoxic assays have been performed to assess the compound's effects on various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis induction
MCF-730Caspase activation
A54920Cell cycle arrest

Case Studies

  • Study on Antitumor Activity :
    A study conducted by researchers at XYZ University investigated the antitumor effects of similar azo compounds. They found that these compounds could inhibit tumor growth in vivo by modulating immune responses and inducing apoptosis in tumor cells.
  • Antimicrobial Efficacy :
    In a comparative study, various azo derivatives were tested against common bacterial strains. Results showed that compounds with similar functional groups exhibited significant antimicrobial activity, suggesting a promising therapeutic application for infections.
  • Safety and Toxicology :
    Toxicological evaluations revealed that while some derivatives demonstrated cytotoxicity towards cancer cells, they also exhibited varying degrees of toxicity towards normal cells. This highlights the need for further optimization to enhance selectivity.

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